Sdz-psd-958 is a novel benzo[g]quinoxaline derivative recognized for its potent activity as an orally active selective dopamine D1 receptor antagonist. This compound exhibits a high affinity for dopamine D1-like receptors (D1, D5) while demonstrating significantly lower activity at dopamine D2-like receptors (D2, D4). Its unique receptor selectivity positions it as a candidate for further research in neurological applications, particularly in the treatment of psychiatric disorders such as schizophrenia and Parkinson's disease .
Sdz-psd-958 is classified under the category of selective dopamine D1 receptor antagonists. It is primarily sourced from industrial chemical suppliers specializing in pharmaceutical compounds. The compound is recognized for its potential therapeutic effects and is being investigated for its role in modulating dopaminergic signaling pathways, particularly those associated with emotional and cognitive functions .
The industrial synthesis of Sdz-psd-958 typically involves large-scale production techniques designed to optimize yield and purity. Key methods include:
The synthesis routes often involve reactions typical of benzo[g]quinoxaline derivatives, including oxidation and reduction processes. Common reagents used in these syntheses include hydrogen peroxide for oxidation and sodium borohydride or lithium aluminum hydride for reduction.
The molecular structure of Sdz-psd-958 can be represented using the following SMILES notation:
CC1=C(C=CC(=C1)Cl)N2CCN([C@H]3[C@H]2CC4=C(C3)C=CC=C4O)C
CC1=C(C=CC(=C1)Cl)N2CCN(C3C2CC4=C(C3)C=CC=C4O)C
This structure indicates the presence of a chloro substituent and a hydroxyl group, which contribute to its biological activity. The stereochemistry denoted by the '@' symbols indicates chiral centers within the molecule.
Sdz-psd-958 undergoes several typical reactions associated with benzo[g]quinoxaline derivatives:
These reactions are essential for modifying the compound's structure to enhance its pharmacological properties.
Sdz-psd-958 functions by selectively antagonizing dopamine D1-like receptors (D1, D5). This antagonism inhibits the activation of these receptors by dopamine, thereby modulating dopaminergic signaling pathways. The inhibition is particularly relevant in areas of the brain associated with emotional regulation and cognitive function, such as the limbic system. This mechanism suggests potential therapeutic applications in managing disorders linked to dopaminergic dysregulation .
The physical and chemical properties of Sdz-psd-958 include:
These properties are critical for understanding the compound's behavior in biological systems and its formulation in pharmaceutical applications.
Sdz-psd-958 has several promising applications in scientific research:
CAS No.: 18465-19-5
CAS No.: 10026-08-1
CAS No.: 32449-61-9
CAS No.: 73094-39-0
CAS No.: